molecular formula C14H11NO B188527 9-Methyl-9H-carbazole-3-carbaldehyde CAS No. 21240-56-2

9-Methyl-9H-carbazole-3-carbaldehyde

Cat. No.: B188527
CAS No.: 21240-56-2
M. Wt: 209.24 g/mol
InChI Key: PNTJHESWOJBCRP-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C14H11NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core substituted with a methyl group at the 9-position and an aldehyde group at the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under reflux conditions . This reaction selectively introduces the aldehyde group at the 3-position of the carbazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and selectivity. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Methyl-9H-carbazole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group at the 9-position.

    9-Methyl-9H-carbazole-3-carboxylic acid: Oxidized form with a carboxylic acid group at the 3-position.

    9-Methyl-9H-carbazole-3-methanol: Reduced form with a primary alcohol group at the 3-position.

Uniqueness

9-Methyl-9H-carbazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells through the p53 pathway sets it apart from other carbazole derivatives .

Properties

IUPAC Name

9-methylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTJHESWOJBCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346249
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21240-56-2
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 2b (1.8 g, 6.9 mmol) in dried THF (45 mL) was added n-BuLi (3.3 mL 8.3 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 1 h and then added with dried DMF (8 mL). The reaction mixture was allowed to warm to room temperature and stirred overnight before quenched with aqueous ammonia chloride solution. Water was added and extracted with ethyl acetate three times. The combined organic phase was washed with brine and dried over anhydrous sodium sulfate. After removing the solvent, the residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:4) as eluent to afford 3b (0.86 g) in 60% yield. 1H NMR (400 MHz, CDCl3) δ 9.58 (s, 1H), 7.79 (s, 1H), 7.49 (d, J=7.6 Hz, 1H), 7.41 (d, J=8.8 Hz, 1H), 7.09 (t, J=7.6 Hz), 6.90 (t, J=7.6 Hz, 1H), 6.77 (d, J=8.0 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.00 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 190.9, 143.2, 140.5, 127.4, 125.8, 122.7, 121.7, 119.6, 119.4, 108.3, 107.6, 28.0.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the photophysical properties of dyes synthesized using 9-Methyl-9H-carbazole-3-carbaldehyde, and how do they compare to theoretical calculations?

A1: Researchers have synthesized fluorescent styryl dyes using this compound as a key building block. [] These dyes exhibit notable photophysical properties, including absorption and emission in the visible light spectrum. Interestingly, the experimental data obtained from spectroscopic analyses of these dyes aligns well with theoretical predictions derived from Density Functional Theory (DFT) computations. [] This agreement between experimental and computational results underscores the predictive power of DFT in understanding the optical behavior of these novel compounds.

Q2: How does this compound contribute to the synthesis of novel compounds and what are their potential applications?

A2: this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing novel carbazole-fused coumarin derivatives. [] These derivatives, characterized by their unique structures and potential for fluorescence, hold promise for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

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